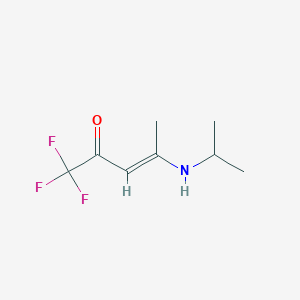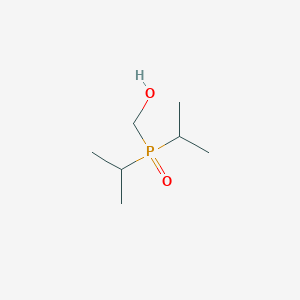
(Hydroxymethyl)diisopropylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hydroxymethyl)diisopropylphosphine oxide is an organophosphorus compound characterized by the presence of a hydroxymethyl group and two isopropyl groups attached to a phosphine oxide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Hydroxymethyl)diisopropylphosphine oxide typically involves the reaction of diisopropylphosphine with formaldehyde under controlled conditions. The reaction proceeds as follows:
Starting Materials: Diisopropylphosphine and formaldehyde.
Reaction Conditions: The reaction is carried out in an aqueous medium with a basic catalyst, such as sodium hydroxide.
Procedure: Diisopropylphosphine is mixed with formaldehyde in the presence of sodium hydroxide. The mixture is stirred at room temperature until the reaction is complete.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and advanced purification techniques can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Hydroxymethyl)diisopropylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as trichlorosilane and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include higher oxidation state phosphine oxides, reduced phosphines, and substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(Hydroxymethyl)diisopropylphosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Industry: Used in the production of flame retardants and as an intermediate in the synthesis of other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of (Hydroxymethyl)diisopropylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, influencing various biochemical pathways. The hydroxymethyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropylphosphine oxide: Lacks the hydroxymethyl group, making it less reactive in certain contexts.
Tris(hydroxymethyl)phosphine oxide: Contains three hydroxymethyl groups, offering different reactivity and solubility profiles.
Triphenylphosphine oxide: A more common phosphine oxide with different steric and electronic properties.
Uniqueness
(Hydroxymethyl)diisopropylphosphine oxide is unique due to the presence of both hydroxymethyl and isopropyl groups, which confer distinct reactivity and solubility characteristics. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H17O2P |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
di(propan-2-yl)phosphorylmethanol |
InChI |
InChI=1S/C7H17O2P/c1-6(2)10(9,5-8)7(3)4/h6-8H,5H2,1-4H3 |
Clé InChI |
IYCUPKGELFAAGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(=O)(CO)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


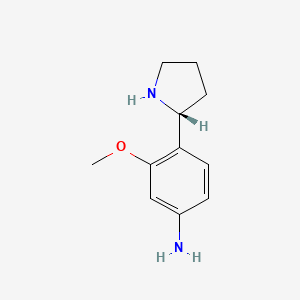
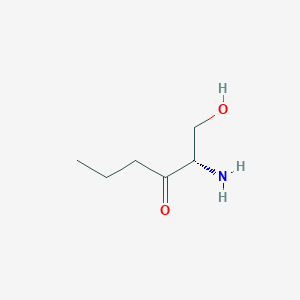
![5,5-Difluoro-2-azabicyclo[4.1.0]heptane](/img/structure/B12992559.png)
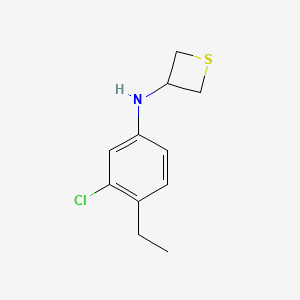
![5-Chloro-3-iodo-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12992581.png)
![N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide](/img/structure/B12992587.png)
![2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B12992590.png)
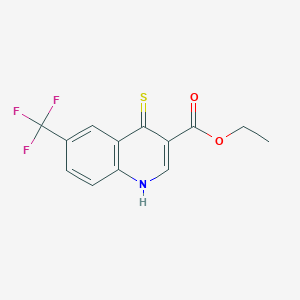
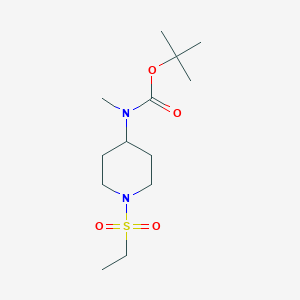
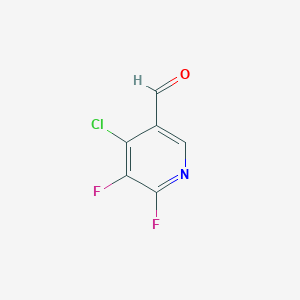


![tert-Butyl 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12992620.png)
